molecular formula C21H27N5O3 B2971751 N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 922014-03-7

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2971751
CAS No.: 922014-03-7
M. Wt: 397.479
InChI Key: QETPPCQQDRNYBP-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative intended for research and experimental applications. This compound features a molecular structure that incorporates a 1-methylindoline group linked to a 5-methylisoxazole moiety via a pyrrolidine-containing ethyl chain, a design characteristic of molecules investigated in various chemical and biological studies . Oxalamide-based compounds are of significant interest in medicinal chemistry and chemical biology research due to their potential as molecular scaffolds. The structural elements present in this reagent—specifically the heterocyclic indoline and isoxazole rings—are common pharmacophores found in molecules with diverse bioactivities. Researchers value these compounds for their potential use in developing structure-activity relationships (SAR) and exploring protein-ligand interactions . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not suitable for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-14-11-19(24-29-14)23-21(28)20(27)22-13-18(26-8-3-4-9-26)15-5-6-17-16(12-15)7-10-25(17)2/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETPPCQQDRNYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound that belongs to the oxalamide family. Its complex structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of structural elements:

  • Indolin moiety : Contributes to potential interactions with various biological targets.
  • Pyrrolidine ring : May enhance lipophilicity and facilitate membrane permeability.
  • Isosoxazole group : Often associated with neuroactive properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC20_{20}H25_{25}N5_{5}O2_{2}
Molecular Weight~399.5 g/mol

The biological activity of this compound is hypothesized based on its structural components:

  • Kinase Inhibition : The oxalamide group is frequently found in kinase inhibitors, suggesting that this compound may inhibit specific kinases involved in cellular signaling pathways.
  • GPCR Interaction : The indole structure may allow for interactions with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes.

Case Studies

  • Study on Indole Derivatives : Research has shown that indole-based compounds can modulate serotonin receptor activity, potentially influencing mood and anxiety disorders .
  • Oxalamide Compounds in Cancer Therapy : A review highlighted the role of oxalamides in inhibiting cancer cell proliferation through kinase inhibition mechanisms .

Synthesis of this compound

The synthesis typically involves multi-step organic reactions:

  • Preparation of Indoline and Pyrrolidine Intermediates : These precursors are synthesized using standard organic chemistry techniques.
  • Coupling Reaction : The indoline and pyrrolidine intermediates are coupled with the oxalamide moiety using reagents such as oxalyl chloride.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

This section compares the target compound with two structurally similar oxalamide derivatives:

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide (CAS: 921924-09-6)

  • Molecular Formula : C20H25N5O2S
  • Molecular Weight : 399.5 g/mol
  • Key Structural Differences :
    • Substitution of the 5-methylisoxazol-3-yl group with a thiazol-2-yl ring.
    • Introduction of a sulfur atom in the thiazole moiety, altering electronic properties.
  • Implications: The thiazole group may enhance π-π stacking interactions in biological systems compared to the isoxazole analog. Higher molecular weight (399.5 vs.

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide (CAS: 922556-43-2)

  • Molecular Formula : C27H31N5O2
  • Molecular Weight : 457.6 g/mol
  • Key Structural Differences: Replacement of the isoxazole group with a 2-methylquinolin-4-yl system. Increased aromaticity and steric bulk due to the quinoline ring.
  • Implications: The quinoline moiety could improve binding affinity to hydrophobic targets (e.g., kinase enzymes). Higher molecular weight (457.6 vs. 397.5) likely reduces solubility in aqueous media .

Tabulated Comparison of Key Parameters

Parameter Target Compound Thiazol-2-yl Analog Quinolin-4-yl Analog
CAS Number 922014-03-7 921924-09-6 922556-43-2
Molecular Formula C21H27N5O3 C20H25N5O2S C27H31N5O2
Molecular Weight (g/mol) 397.5 399.5 457.6
Heterocyclic Substituent 5-methylisoxazol-3-yl thiazol-2-yl 2-methylquinolin-4-yl
Unique Features Oxygen-containing isoxazole Sulfur-containing thiazole Extended aromatic quinoline system

Research Findings and Limitations

  • Structural-Activity Relationships (SAR): The isoxazole group in the target compound may confer moderate metabolic stability due to reduced susceptibility to oxidative enzymes compared to thiazole or quinoline derivatives .
  • Data Gaps: No experimental data on binding affinities, solubility, or toxicity are available for any of these compounds. Physicochemical properties (e.g., logP, pKa) critical for drug-likeness assessments are unreported.

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